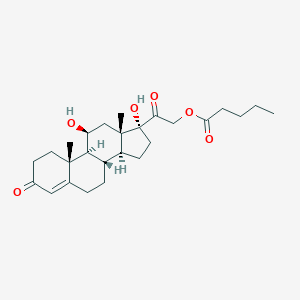

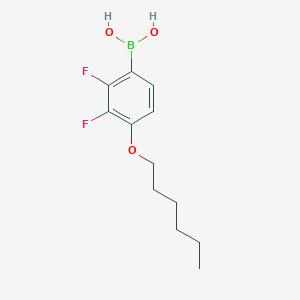

2,3-二氟-4-(正己氧基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of boronic acids often involves coupling reactions, such as the Suzuki-Miyaura cross-coupling, which is widely used to create a variety of boronic acid derivatives. While the specific synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is not directly reported, related syntheses utilize palladium-catalyzed coupling of aryl halides with boronic acids or boronate esters. This method provides a general approach to synthesizing substituted phenylboronic acids, including those with difluoro and alkoxy groups (Gray et al., 1989).

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the boron atom's ability to form stable covalent bonds with organic groups, leading to diverse chemical structures. The presence of difluoro and alkoxy substituents influences the electronic properties of the molecule, affecting its reactivity and interactions. Crystallography and NMR spectroscopy are common techniques used to elucidate these structures, providing insights into the bonding arrangements and electronic environments (Adamczyk-Woźniak et al., 2021).

Chemical Reactions and Properties

Phenylboronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is essential for constructing carbon-carbon bonds in organic synthesis. The difluoro and alkoxy groups in 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid may influence its reactivity, potentially enhancing its utility in cross-coupling reactions. Boronic acids also exhibit unique reactivity towards diols and amino acids, enabling their use in the formation of reversible covalent bonds (Ishihara et al., 2018).

Physical Properties Analysis

The physical properties of boronic acids, including melting points, solubility, and crystalline structure, are significantly influenced by their substituents. Difluoro and alkoxy groups affect the polarity and hydrogen bonding capabilities of the molecule, impacting its solubility in organic solvents and water. These properties are crucial for applications in material science and pharmaceuticals (Kim et al., 2002).

Chemical Properties Analysis

The chemical properties of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, such as acidity, reactivity towards nucleophiles, and stability, are determined by the boron atom's electronic environment and the substituents' nature. The difluoro groups increase the boron atom's electrophilicity, enhancing its reactivity in coupling reactions. Meanwhile, the alkoxy group may stabilize the boron atom through electron donation, affecting the compound's overall chemical behavior (Shiino et al., 1993).

科学研究应用

合成化学中的催化剂

硼酸,包括2,3-二氟-4-(正己氧基)苯硼酸,在合成化学中扮演着至关重要的角色。它们被用作各种反应的催化剂,例如在王、卢和石原(2018年)的研究中所见的羧酸和胺之间的脱水酰胺化反应。这个过程对α-二肽的合成至关重要,展示了该化合物在肽合成中的重要性 (Wang, Lu, & Ishihara, 2018)。

先进材料合成

该化合物还是制备先进材料的关键成分。例如,格雷、赫德、莱西和托因(1989年)强调了其在生产具有广泛Sc相的液晶中的应用,展示了其在创造具有独特电光性能材料中的潜力 (Gray, Hird, Lacey, & Toyne, 1989)。

生化应用

在生化领域,硼酸因其与多元醇的相互作用能力而受到重视,正如费里尔(1972年)所指出的。这种能力使它们成为碳水化合物化学中多功能的试剂,在糖衍生物的合成和修饰中发挥作用,并有可能在检测糖类的生物传感器技术中发挥作用 (Ferrier, 1972)。

纳米技术和传感器开发

该化合物的用途延伸到纳米技术和传感器开发。穆等人(2012年)展示了苯硼酸与碳纳米管的集成用于光调制,强调了其在开发能够选择性识别糖类的先进传感器平台中的潜力 (Mu et al., 2012)。

医药和制药工程

最后,它在制药和化学工程中的应用也值得关注。梁银(2006年)讨论了该化合物在胰岛素传递系统、组织工程和传感器系统中的利用,反映了其在医学科学中的多方面作用 (Liang-yin, 2006)。

安全和危害

属性

IUPAC Name |

(2,3-difluoro-4-hexoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BF2O3/c1-2-3-4-5-8-18-10-7-6-9(13(16)17)11(14)12(10)15/h6-7,16-17H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHOIHOUIPPIJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCCCCC)F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376831 |

Source

|

| Record name | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |

CAS RN |

121219-20-3 |

Source

|

| Record name | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)

![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)